Jnk-IN-7

説明

JNK-IN-7 is a potent inhibitor of c-Jun N-terminal kinase, a member of the mitogen-activated protein kinase family. This compound has shown significant potential in the treatment of various diseases, including neurodegenerative disorders, inflammation, metabolic diseases, diabetes, liver diseases, and cancer .

準備方法

Synthetic Routes and Reaction Conditions

JNK-IN-7 is synthesized through a series of chemical reactions involving the formation of a pyrimidinylamine core. The synthetic route typically involves the following steps:

Formation of the pyrimidinylamine core: This involves the reaction of a pyridine derivative with an amine to form the pyrimidinylamine core.

Introduction of the arylamide group: This step involves the reaction of the pyrimidinylamine core with an arylamide derivative under specific conditions to form the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

JNK-IN-7 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of an oxidized product.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in the formation of a reduced product.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound, which have been shown to exhibit different biological activities .

科学的研究の応用

Potency and Selectivity of JNK-IN-7

This compound exhibits remarkable potency with IC50 values of 1.5 nM for JNK1, 2 nM for JNK2, and 0.7 nM for JNK3. This compound is designed to form covalent bonds with cysteine residues in the active site of JNKs, enhancing its selectivity and efficacy compared to other inhibitors .

Applications in Cancer Therapy

1. Targeting Tumor Growth

This compound has shown promise in inhibiting tumor growth across various cancer types:

- Breast Cancer: In preclinical studies, this compound significantly reduced cell viability and inhibited colony formation in triple-negative breast cancer models. It was found to activate lysosome biogenesis through the mTOR pathway independently of JNK activity .

- Lung Cancer: Research indicates that inhibition of JNK signaling can suppress proliferation and migration in non-small cell lung cancer cells, suggesting a potential application for this compound in treating this malignancy .

2. Mechanism of Action

The mechanism by which this compound exerts its anti-cancer effects involves modulation of apoptosis pathways. By inhibiting prolonged JNK activation, it can promote apoptosis in cancer cells that are typically resistant to cell death signals .

Neurodegenerative Diseases

Recent studies have highlighted the role of JNK signaling in neurodegeneration. By inhibiting JNK activity with compounds like this compound, researchers aim to reduce neuronal apoptosis associated with diseases such as Alzheimer's and Parkinson's disease. The selective inhibition may help mitigate neuroinflammation and protect neuronal cells from apoptotic stimuli .

Inflammatory Conditions

This compound also has potential applications in treating inflammatory diseases. By modulating the inflammatory response through inhibition of the JNK pathway, it can help alleviate symptoms associated with chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to selectively inhibit specific kinases involved in inflammation makes it a valuable candidate for further research .

Case Study 1: Breast Cancer Model

In a study involving patient-derived xenografts of triple-negative breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study demonstrated that the compound not only inhibited tumor growth but also altered the expression levels of key proteins involved in cell survival pathways.

Case Study 2: Neuroprotection

In models of neurodegeneration, administration of this compound led to decreased neuronal cell death and improved behavioral outcomes in rodent models subjected to neurotoxic insults. This suggests potential therapeutic benefits in conditions where neuroinflammation plays a critical role.

作用機序

JNK-IN-7 exerts its effects by inhibiting the activity of c-Jun N-terminal kinase. This kinase is activated by various forms of cellular stress via the classical mitogen-activated protein kinase signaling cascade. Once activated, c-Jun N-terminal kinase phosphorylates a broad subset of downstream targets, including transcription factors and nonnuclear substrates. By inhibiting this kinase, this compound prevents the phosphorylation of these targets, thereby modulating their effects on gene transcription and other cellular processes .

類似化合物との比較

Similar Compounds

Some compounds similar to JNK-IN-7 include:

JNK-IN-8: An analog of this compound with an extra flag methyl, which dramatically improves selectivity and eliminates binding to other kinases.

11H-Indeno[1,2-b]quinoxalin-11-one oxime derivatives: These compounds exhibit submicromolar binding affinity for at least one JNK isoform and inhibit lipopolysaccharide-induced nuclear factor-κB/activating protein 1 activation.

Uniqueness

This compound is unique in its high potency and selectivity for c-Jun N-terminal kinase. It exhibits a 1,000-fold higher activity compared to its parent compound JNK-IN-1 and inhibits c-Jun phosphorylation in HeLa and A375 cells with IC50 values of 130 nM and 244 nM, respectively .

生物活性

JNK-IN-7 is a potent and selective covalent inhibitor of the c-Jun N-terminal kinase (JNK) family, which includes JNK1, JNK2, and JNK3. The biological activity of this compound has been extensively studied, particularly in the context of cancer therapy and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cellular processes, and implications for therapeutic applications.

This compound exerts its biological effects by irreversibly binding to the active site of JNK proteins, particularly targeting the cysteine residues critical for their enzymatic activity. This covalent modification leads to a significant reduction in JNK activity, which is crucial for regulating various cellular responses, including apoptosis, proliferation, and inflammation.

- Covalent Binding: this compound binds to Cys154 in JNK3, resulting in a stable covalent bond that inhibits the kinase's activity. This binding is facilitated by the compound's unique structural features, which enhance its selectivity for JNK over other kinases .

Anticancer Effects

Research has demonstrated that this compound can effectively inhibit cancer cell growth and induce apoptosis in various cancer types. For example:

- Breast Cancer: In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in increased levels of phosphorylated c-Jun (p-c-Jun), indicating activation of pro-apoptotic pathways .

- Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) models, this compound enhanced the efficacy of chemotherapy agents like FOLFOX by sensitizing tumor cells to these treatments. The inhibition of JNK signaling was linked to reduced tumor growth and improved patient outcomes in xenograft models .

Cellular Signaling

JNK signaling plays a pivotal role in numerous cellular processes:

- Apoptosis Regulation: this compound modulates apoptosis through its effects on various substrates, including transcription factors such as c-Jun and ATF2. The compound's inhibition of JNK can lead to decreased survival signals in cancer cells, promoting cell death .

- Inflammatory Responses: By inhibiting JNK activity, this compound also impacts inflammatory pathways. This is particularly relevant in diseases characterized by chronic inflammation, where JNK signaling contributes to disease pathology .

Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

-

Case Study in Breast Cancer:

- A patient-derived xenograft model showed that administration of this compound led to significant tumor regression when combined with standard chemotherapy. The study highlighted the compound's ability to enhance the apoptotic response in resistant cancer cells.

-

Case Study in Pancreatic Cancer:

- In a clinical trial setting, patients treated with a combination therapy including this compound exhibited improved progression-free survival compared to those receiving chemotherapy alone. The study emphasized the role of JNK inhibition in overcoming drug resistance mechanisms.

特性

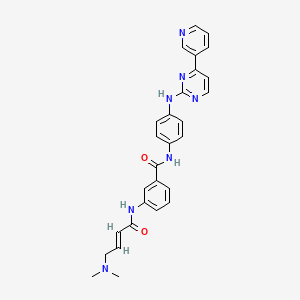

IUPAC Name |

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADRIIWGHYFWPP-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of understanding CAV1 variants in relation to JNK activity and paclitaxel resistance?

A: Studies have shown that different CAV1 variants can have opposing roles in paclitaxel-mediated cell death [, ]. The full-length variant, CAV1α (wild-type CAV1 or wtCAV1), possesses the Tyr-14 phosphorylation site and promotes apoptosis through JNK activation and subsequent BCL2/BCLxL inactivation. Conversely, the truncated variant, CAV1β, lacks the Tyr-14 site and its expression is linked to paclitaxel resistance, likely by interfering with the pro-apoptotic function of wtCAV1 [, ]. This understanding suggests that targeting specific CAV1 variants or modulating their expression could be a potential strategy to overcome paclitaxel resistance.

Q2: Can reactive oxygen species (ROS) influence JNK activity in a cellular context?

A: Yes, ROS can act as mediators of JNK activity []. Cytokines like Interleukin 1 (IL-1) and Tumor Necrosis Factor α (TNFα) have been shown to induce ROS production in cells, subsequently activating JNK. This activation was found to be inhibited by antioxidant treatment, suggesting a direct link between ROS and JNK activation. Furthermore, directly applying hydrogen peroxide, a type of ROS, to cells also led to potent JNK activation []. This highlights the potential of targeting ROS production as a strategy to modulate JNK signaling in diseases like arthritis or cancer.

Q3: What is the connection between JNK activation and clinical outcomes in melanoma patients?

A: Research suggests that activation of c-jun N-terminal kinase (JNK) is associated with increased cell proliferation and shorter relapse-free periods in patients with superficial spreading malignant melanoma []. This implies that JNK activity could potentially serve as a prognostic marker for melanoma progression.

Q4: What are the potential implications of JNK activation in inflammatory bowel disease (IBD)?

A: Research indicates a link between decreased levels of divalent metal-ion transporter 1 (DMT1) in intestinal epithelial cells and the development of anemia in individuals with inflammatory bowel disease []. While the exact mechanism remains unclear, this finding suggests a potential role of JNK signaling in IBD pathogenesis and its associated complications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。